molecular formula C20H19FN4O2S B2559452 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1235268-21-9

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2559452
CAS No.: 1235268-21-9
M. Wt: 398.46
InChI Key: APNLTDGJALLAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic small molecule characterized by a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a piperidin-4-ylmethyl moiety. The piperidine ring is further substituted with a 2-fluorobenzoyl group.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c21-16-4-2-1-3-15(16)20(27)25-9-7-13(8-10-25)12-22-19(26)14-5-6-17-18(11-14)24-28-23-17/h1-6,11,13H,7-10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNLTDGJALLAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₁N₃O₂S, with a molecular weight of 398.46 g/mol. The compound features a complex structure that includes a piperidine ring and a thiadiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₈F₁N₃O₂S
Molecular Weight398.46 g/mol
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions.
  • Acylation with 2-Fluorobenzoyl Chloride : The piperidine derivative is acylated using 2-fluorobenzoyl chloride in the presence of a base.
  • Formation of the Thiadiazole Moiety : This step involves the introduction of the thiadiazole ring through specific reaction conditions.

Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit specific cancer cell lines by targeting key enzymes involved in tumor progression .

In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents in oncology.

Antimicrobial Properties

The biological importance of thiadiazole derivatives extends to antimicrobial activity. Various studies have reported that compounds with similar structures exhibit promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For example:

  • Antibacterial Activity : Compounds derived from 1,3,4-thiadiazole have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .
  • Antifungal Activity : Some derivatives have also demonstrated effectiveness against fungal strains such as Candida albicans and Aspergillus fumigatus, suggesting broad-spectrum antimicrobial potential.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to modulation of protein activity related to disease processes.

Case Studies and Research Findings

Several studies have focused on the SAR of thiadiazole derivatives:

  • Structure-Activity Relationships : Modifications at specific positions on the thiadiazole ring significantly affect the biological activity of these compounds. For instance, substituting different functional groups has been shown to enhance antibacterial properties .
  • In Vivo Studies : Animal models have been utilized to evaluate the efficacy and safety profiles of these compounds. Preliminary results indicate promising outcomes in tumor reduction and infection control .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of bioactive molecules, including thiazole carboxamides, imidazothiazoles, and piperidine derivatives. Key comparisons are outlined below:

Table 1: Structural Comparison of Carboxamide Derivatives
Compound Name Core Heterocycle Piperidine Substituent Fluorinated Groups Key Functional Groups
N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (Target) Benzo[c][1,2,5]thiadiazole 2-Fluorobenzoyl 2-Fluorophenyl Carboxamide, Piperidine
N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide (ND-11543) Imidazo[2,1-b]thiazole Piperazine-linked pyridine 3-Fluorophenyl, Trifluoromethyl Carboxamide, Piperazine
BMS-354825 (Dasatinib) Thiazole Pyrimidine-piperazine Chlorophenyl Carboxamide, Pyrimidine
2'-Fluoroortho-fluorofentanyl Piperidine (fentanyl core) 2-Fluorophenethyl 2-Fluorophenyl Propionamide (opioid scaffold)

Key Observations :

  • The target compound uniquely combines a benzo[c][1,2,5]thiadiazole core with a 2-fluorobenzoyl-piperidine group, distinguishing it from imidazothiazole (ND-11543) or thiazole (Dasatinib) derivatives.
  • Fluorination at the benzoyl group may enhance metabolic stability compared to non-fluorinated analogs (e.g., Dasatinib’s chlorophenyl group) .
  • Unlike fentanyl derivatives (e.g., 2'-fluoroortho-fluorofentanyl), the target lacks an opioid-like propionamide scaffold, suggesting divergent therapeutic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.